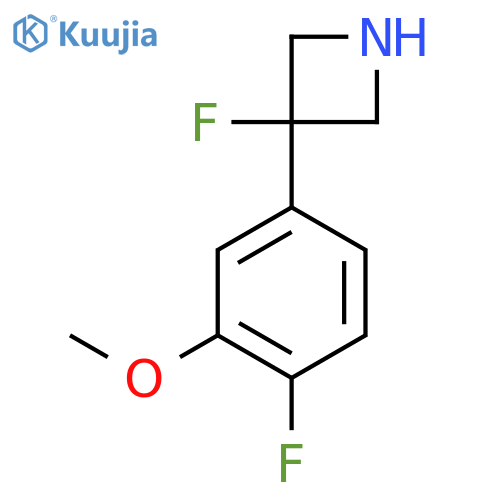Cas no 2309455-61-4 (3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine)
3-フルオロ-3-(4-フルオロ-3-メトキシフェニル)アゼチジンは、フッ素置換基を有するアゼチジン骨格を特徴とする有機化合物です。分子内に2つのフッ素原子とメトキシ基を併せ持つため、高い電子求引性と立体効果を示します。この構造的特徴により、医薬品中間体や材料科学分野での応用が期待されます。特に、フッ素原子の導入により代謝安定性が向上し、生体利用能の改善が可能です。アゼチジン環の剛直性とフッ素の特性を組み合わせた本化合物は、創薬研究における有用な構造ユニットとして注目されています。

2309455-61-4 structure
商品名:3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine
3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine 化学的及び物理的性質
名前と識別子
-
- 2309455-61-4
- EN300-6764508
- 3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine
- 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine
-
- インチ: 1S/C10H11F2NO/c1-14-9-4-7(2-3-8(9)11)10(12)5-13-6-10/h2-4,13H,5-6H2,1H3
- InChIKey: CESPRJXWLGYXGF-UHFFFAOYSA-N
- ほほえんだ: FC1(C2C=CC(=C(C=2)OC)F)CNC1
計算された属性
- せいみつぶんしりょう: 199.08087030g/mol
- どういたいしつりょう: 199.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6764508-0.1g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 0.1g |
$1320.0 | 2025-03-12 | |
| Enamine | EN300-6764508-5.0g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 5.0g |
$4349.0 | 2025-03-12 | |
| Enamine | EN300-6764508-0.05g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 0.05g |
$1261.0 | 2025-03-12 | |
| Enamine | EN300-6764508-10.0g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 10.0g |
$6450.0 | 2025-03-12 | |
| Enamine | EN300-6764508-0.5g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 0.5g |
$1440.0 | 2025-03-12 | |
| Enamine | EN300-6764508-0.25g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 0.25g |
$1381.0 | 2025-03-12 | |
| Enamine | EN300-6764508-2.5g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 2.5g |
$2940.0 | 2025-03-12 | |
| Enamine | EN300-6764508-1.0g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 1.0g |
$1500.0 | 2025-03-12 |
3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
2309455-61-4 (3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine) 関連製品
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量